molecular formula C14H12N2O4 B2414208 ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate CAS No. 257613-43-7

ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate

Cat. No.: B2414208
CAS No.: 257613-43-7
M. Wt: 272.26
InChI Key: XFCDCMOHPWFCFI-UHFFFAOYSA-N
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Description

Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate typically involves the condensation of 2-amino-3-carbethoxybenzofuran with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune response, and alteration of metabolic pathways .

Comparison with Similar Compounds

Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate can be compared with other similar compounds such as:

The uniqueness of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate lies in its specific structural features and the resulting biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-19-11(17)7-16-8-15-12-9-5-3-4-6-10(9)20-13(12)14(16)18/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCDCMOHPWFCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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